4-(1,4-Oxazepan-4-yl)benzaldehyde is a heterocyclic compound characterized by a benzaldehyde group attached to a 1,4-oxazepane ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The oxazepane ring, which includes both nitrogen and oxygen atoms, contributes to the unique chemical properties and reactivity of the molecule.
The compound can be synthesized through various chemical methods, often involving the cyclization of appropriate precursors. Research into its properties and applications has been documented in several scientific studies and patents, highlighting its relevance in drug development and synthetic chemistry .
4-(1,4-Oxazepan-4-yl)benzaldehyde belongs to the class of oxazepanes, which are seven-membered heterocycles containing one nitrogen and one oxygen atom. It is classified as an aromatic aldehyde due to the presence of the aldehyde functional group (-CHO) attached to a benzene ring.
The synthesis of 4-(1,4-Oxazepan-4-yl)benzaldehyde typically involves several steps:
A common synthetic route involves the reaction of an amine with an appropriate carbonyl compound under acidic conditions, followed by cyclization to form the oxazepane structure. The final step may involve oxidation to convert a hydroxymethyl group into an aldehyde .
The molecular structure of 4-(1,4-Oxazepan-4-yl)benzaldehyde features:
The molecular formula for this compound is . The InChI representation is:
The InChI Key is ZFLVJQUUVXETJF-UHFFFAOYSA-N.
4-(1,4-Oxazepan-4-yl)benzaldehyde undergoes various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-(1,4-Oxazepan-4-yl)benzaldehyde involves its interaction with specific biological targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The precise pathways depend on the context in which it is used, particularly in medicinal applications where it may exhibit antimicrobial or anticancer properties .
The physical properties include:
Chemical properties include:
Relevant data such as melting point and boiling point may vary based on purity and specific synthesis methods used .
4-(1,4-Oxazepan-4-yl)benzaldehyde has several applications in scientific research:
Research continues into its utility in drug development and other applications within organic chemistry .
The 1,4-oxazepane ring—a seven-membered heterocycle containing oxygen and nitrogen atoms—has emerged as a privileged scaffold in modern drug design due to its unique conformational properties and enhanced pharmacokinetic profiles. Unlike smaller heterocycles, the oxazepane ring exhibits remarkable ring flexibility, enabling adaptive binding to diverse biological targets. Its asymmetric center (typically at C3) allows for stereoselective interactions, while the ether oxygen and secondary amine functionalities serve as hydrogen-bond acceptors and donors, respectively. This dual hydrogen-bonding capability facilitates strong interactions with enzymatic active sites and protein domains, as demonstrated in NLRP3 inflammasome inhibitors where oxazepane derivatives significantly improved potency in human whole blood assays [2].
Recent studies highlight the scaffold’s role in mitigating human protein binding (hPB), a critical parameter for bioavailability. For example, 1,4-oxazepane-containing NLRP3 inhibitors (e.g., compounds 32–34) reduced hPB by 10–15% compared to piperidine analogs, enhancing free drug concentrations [2]. The ring’s semi-polar nature (LogD range: 0.5–1.5) also improves aqueous solubility, addressing a common limitation of lipophilic drug candidates. Synthetic routes to functionalized oxazepanes, such as diastereoselective Luche reductions or diazocarbonyl chemistry [5], further enable precise stereochemical control for structure-activity relationship (SAR) studies.
Table 1: Comparative Properties of Saturated Heterocycles in Drug Design
| Heterocycle | Ring Size | Key Functional Groups | LogD Reduction* | Notable Bioactivity |
|---|---|---|---|---|
| Piperidine | 6-membered | Tertiary amine | Low | CNS penetration |
| Morpholine | 6-membered | O, N | Moderate | Solubility enhancement |
| 1,4-Oxazepane | 7-membered | O, NH | High | NLRP3/EP300 inhibition |
| Azepane | 7-membered | NH | Moderate | Kinase modulation |
*Compared to carbon-only analogs* [2] [5]
Benzaldehyde derivatives serve as versatile electrophilic synthons in medicinal chemistry, primarily due to their reactivity in nucleophilic addition and condensation reactions. The aldehyde group (–CHO) enables rapid construction of complex architectures via multicomponent reactions (e.g., Ugi, Knoevenagel), as evidenced by the synthesis of oxazepine-quinazolinone bis-heterocycles from 2-(2-formylphenoxy)acetic acid [1]. Benzaldehyde-containing compounds also act as Michael acceptors and coordination sites for metal catalysts, facilitating asymmetric synthesis.
Beyond synthetic utility, aryl aldehydes exhibit intrinsic pharmacological activity by targeting enzymes and receptors. For instance, benzaldehyde derivatives inhibit aldose reductase (diabetic complications) and demonstrate anti-inflammatory effects through NF-κB pathway modulation [6]. The aldehyde group’s electronic properties enhance binding to cysteine residues via reversible thiohemiacetal formation, enabling selective enzyme inhibition. However, metabolic susceptibility to aldehyde dehydrogenases remains a limitation, driving strategies like prodrug development or bioisosteric replacement (e.g., acylsulfamides in NLRP3 inhibitors) [2].
Table 2: Therapeutic Applications of Benzaldehyde-Containing Pharmacophores
| Application | Compound Class | Mechanism | Reference |
|---|---|---|---|
| Anti-inflammatory | Azo-linked prodrugs | Colon-specific 5-ASA release | [6] |
| Antidiabetic agents | Triorganotin(IV) complexes | α-Glucosidase inhibition (IC₅₀: 11 μg/mL) | [6] |
| Anticancer scaffolds | Quinazolinone derivatives | EGFR kinase inhibition | [1] |
| NLRP3 inflammasome inhibitors | Acylsulfamide-oxazoles | IL-1β suppression | [2] |
4-(1,4-Oxazepan-4-yl)benzaldehyde integrates two pharmacologically significant motifs: a 1,4-oxazepane scaffold and an electron-deficient benzaldehyde group. This hybrid structure remains underexplored despite its potential as a multifunctional building block for:
Critical knowledge gaps persist:
Table 3: Structurally Related Compounds with Therapeutic Validation
| Compound | Target/Activity | Key Structural Features | Status |
|---|---|---|---|
| LX-039 | Selective estrogen receptor degrader | Indole-oxazepane hybrid | Preclinical |
| MCC950 (CP-456,773) | NLRP3 inflammasome inhibitor | Diaryl sulfonylurea | Phase III (discontinued) |
| Compound 32 [2] | NLRP3 inhibitor | 1,4-Oxazepane acylsulfamide | In vivo validation |
| EP300 inhibitor [3] | Histone acetyltransferase | Oxazepane-linked heteroaromatic | Biochemical evaluation |
Future research should prioritize stereoselective synthesis, in vitro ADMET profiling, and target deconvolution studies to unlock the full potential of 4-(1,4-Oxazepan-4-yl)benzaldehyde as a next-generation scaffold.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2